![molecular formula C₅H₁₁Na₂O₇P B1144722 sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate CAS No. 102916-66-5](/img/structure/B1144722.png)

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate" is of interest due to its unique chemical structure and properties. It's part of a broader category of compounds that involve sodium, hydrogen phosphate, and an organic moiety, which are significant in various chemical and biological processes.

Synthesis Analysis

The synthesis of related sodium phosphate compounds often involves reactions between sodium salts and phosphate or hydrogen phosphate derivatives. For instance, the synthesis of Sodium 3-chloro-2-hydroxy propanephosphate from epichlorohydrin and sodium dihydrogen phosphate under optimized conditions demonstrates the methodology that could be applicable to the synthesis of similar compounds (Chen Zheng-guo, 2011).

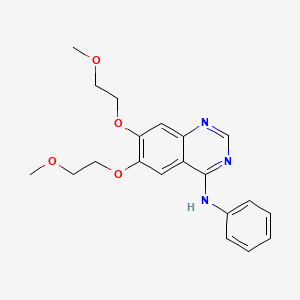

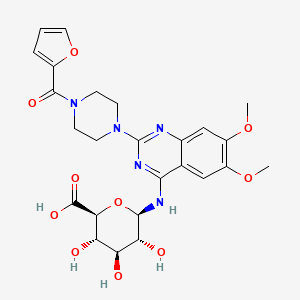

Molecular Structure Analysis

Molecular structure analysis of sodium phosphate compounds reveals complex arrangements and bonding. Studies on compounds like sodium molybdenum(v) hydroxymonophosphate provide insights into the crystalline structures that such compounds can adopt, which is crucial for understanding their chemical behavior (A. Leclaire et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of sodium phosphate compounds are diverse. The reactivity and interaction with other chemical entities can be influenced by the molecular structure. For example, hydrothermal synthesis methods have been employed to create compounds with unique coordination units and polyhedral sheets, indicating the potential for varied chemical reactivity (S. Mao et al., 2000).

Physical Properties Analysis

Physical properties such as crystallinity, phase transitions, and solubility are important for the application and study of these compounds. Hydrogen bonding and the crystalline state of sodium dihydrogen phosphate dihydrate have been extensively studied to elucidate such properties (H. Bartl et al., 1976).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other compounds, are critical for understanding the role of sodium phosphate compounds in chemical reactions. Research on the synthesis and structure of specific sodium phosphate compounds sheds light on their reactivity and interaction with different chemical groups (D. Minh et al., 2015).

科学的研究の応用

Salt in Food Processing

Sodium chloride (NaCl), a closely related compound, plays a critical role in the food industry due to its preservative, antimicrobial, and flavor-enhancing properties. Research highlights the trend towards reducing sodium chloride in food products due to health concerns, exploring substitutes like potassium chloride (KCl) or phosphates, which may include compounds similar to the one (Albarracín et al., 2011).

Colorectal Cleansing

Oral sodium phosphate solutions, although not directly the compound , demonstrate the medical application of sodium phosphates for colorectal cleansing before medical procedures. This reflects the broader utility of sodium phosphate compounds in healthcare beyond their typical applications (Curran & Plosker, 2004).

Hydrogen Storage Material

Investigations into sodium boron oxide species, including sodium borohydride, underscore the potential of sodium-based compounds in hydrogen storage, a critical area for developing clean energy technologies. While not the exact compound, this research area illustrates the significance of sodium phosphates in energy storage and generation (Calabretta & Davis, 2007).

Nuclear Waste Immobilization

Sodium zirconium phosphate (NZP) structures are explored for nuclear waste immobilization, indicating the relevance of sodium phosphate compounds in handling and storing hazardous materials safely. This application demonstrates the compound's potential in environmental protection and waste management strategies (Scheetz et al., 1994).

Electrolytes for Sodium-ion Batteries

Research into electrolytes for sodium-ion batteries highlights the role of sodium-based compounds in advancing battery technologies. This area underscores the potential of sodium phosphates in energy storage solutions, pivotal for the future of renewable energy and electric vehicles (Vignarooban et al., 2016).

Safety And Hazards

Specific safety and hazard information for sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is not readily available in the literature. However, similar compounds like disodium hydrogen phosphate are not classified as hazardous substances or mixtures6.

将来の方向性

The future directions of research involving sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate are not explicitly mentioned in the literature. However, given its unique properties and applications in diverse scientific research, it is likely to continue being a subject of interest in various fields1.

特性

IUPAC Name |

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGCHMBMAJPEIE-UYXJWNHNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/no-structure.png)